molecular formula C7H10N2O B596720 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethanol CAS No. 1215295-82-1

2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethanol

Cat. No. B596720
M. Wt: 138.17
InChI Key: TZTISSAVSHFFOI-UHFFFAOYSA-N
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Description

“2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethanol” is a chemical compound with the molecular formula C7H10N2O . It has a molecular weight of 138.17 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10N2O/c10-4-7-5-2-1-3-6(5)8-9-7/h10H,1-4H2,(H,8,9) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound “2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethanol” is a solid at room temperature . It has a molecular weight of 138.17 . The compound’s InChI code is 1S/C7H10N2O/c10-4-7-5-2-1-3-6(5)8-9-7/h10H,1-4H2,(H,8,9) , which provides information about its molecular structure.

Scientific Research Applications

Intramolecular Cycloaddition and Synthesis

The compound "2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethanol" is synthesized through intramolecular nitrilimine cycloaddition to alkynes. This process allows for the creation of substituted tetrahydrocyclopenta[c]pyrazoles. Additionally, alkynylbromides are used as dipolarophiles to synthesize more versatile 3-bromo derivatives, highlighting the compound's adaptability in organic synthesis (Winters, Teleha, & Sui, 2014).

Chelating Ligands Synthesis

The compound is also a precursor in the synthesis of potential chelating ligands. For instance, it is synthesized through the condensation of acetylcyclopentanone difluoroboron complexes with dimethylformamide dimethyl acetal followed by cyclization with hydrazine hydrate. This indicates its role in the formation of complex molecules with potential applications in catalysis or material sciences (Kravtsov, Baranin, Dorokhov, & Zelinsky, 2009).

Catalytic Applications in Synthesis

It serves as a substrate in the preparation of complex molecules like tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives. The process involves condensation reactions with various aldehydes, malononitrile, and 1,3-dicarbonyl compounds, under the catalysis of NH4H2PO4/Al2O3. This emphasizes the compound's utility in catalysis and synthesis of pharmacologically relevant structures (Maleki & Ashrafi, 2014).

Biological Relevance and Applications

Potential Anticancer Activity

Derivatives of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethanol are studied for their potential anticancer activity. Notably, pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazines exhibit valence tautomerism and have been prepared as new biologically active compounds. This showcases the compound's significance in medicinal chemistry and drug design (Mojzych et al., 2014).

Green Synthesis and Antimicrobial Properties

The compound is involved in green synthetic processes, such as the solvent-free synthesis of pyrano[2,3-c]-pyrazoles and pyrazolo[1,5-a]pyrimidines. These processes are environmentally friendly and produce compounds with confirmed antimicrobial properties, further emphasizing the compound's relevance in developing new antimicrobial agents (Al-Matar, Khalil, Adam, & Elnagdi, 2010).

properties

IUPAC Name

1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c10-4-7-5-2-1-3-6(5)8-9-7/h10H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTISSAVSHFFOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NN=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670187
Record name (1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethanol

CAS RN

1215295-82-1
Record name 1,4,5,6-Tetrahydro-3-cyclopentapyrazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215295-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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